molecular formula C21H20ClN3O3S B2777898 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide CAS No. 450341-06-7

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2777898
M. Wt: 429.92
InChI Key: YFBJSAGWIJARMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide” is a chemical compound1. It is not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

While I couldn’t find the exact synthesis process for this compound, pyrazoline derivatives, which this compound is a part of, can be synthesized via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents2.



Molecular Structure Analysis

The molecular formula of this compound is C18H13ClFN3OS1. The molecular weight is 373.831.



Chemical Reactions Analysis

I couldn’t find specific chemical reactions involving this compound. However, pyrazoline derivatives, which this compound is a part of, have been reported to possess various pharmacological activities3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 373.831. More detailed properties like melting point, boiling point, and density are not available in the retrieved resources.


Scientific Research Applications

Chloroacetamide Derivatives and Their Applications

Chloroacetamide compounds, including derivatives similar in structure to N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide, have been extensively studied for their herbicidal properties and mechanisms of action in agricultural sciences. For example, chloroacetamides like alachlor and metazachlor are used as selective herbicides to control annual grasses and broad-leaved weeds in various crops (Weisshaar & Böger, 1989).

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis of novel coordination complexes with metals such as Co(II) and Cu(II). These complexes have shown significant antioxidant activity due to their unique structural configurations and interaction with hydrogen bonding. Such studies highlight the potential for developing new antioxidant agents based on pyrazole-acetamide chemistry (Chkirate et al., 2019).

Antimicrobial and Antipyrine Derivatives

Further applications include the design and synthesis of thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, which are explored for their potential antimicrobial properties. These compounds, derived from 4-acetamide Pyrazolone, show promising biological activity against various microorganisms, illustrating the potential for new antimicrobial agents (Aly, Saleh, & Elhady, 2011).

Nonlinear Optical Properties and Photovoltaic Efficiency

The nonlinear optical properties of acetamides, including derivatives similar to the compound , have been the subject of theoretical investigations to understand their potential in photonic devices, optical switches, modulators, and optical energy applications. These studies provide insights into the electronic structure and optical behavior of such compounds, paving the way for their application in advanced technological domains (Castro et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources.


Future Directions

The future directions for this compound are not explicitly mentioned in the available resources. However, given its classification as a pyrazoline derivative, it may be of interest in the development of new drugs due to the confirmed biological and pharmacological activities of pyrazolines3.


Please note that this analysis is based on the information available and may not be comprehensive. Further research and analysis would be needed for a more detailed understanding of this compound.


properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-27-18-7-6-13(8-19(18)28-2)9-20(26)23-21-16-11-29-12-17(16)24-25(21)15-5-3-4-14(22)10-15/h3-8,10H,9,11-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBJSAGWIJARMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide

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